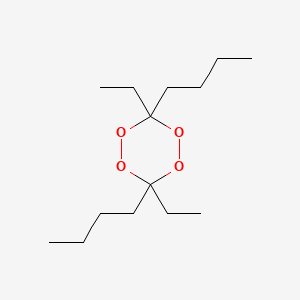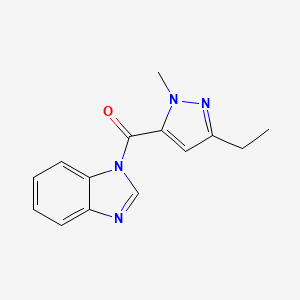![molecular formula C12H9Cl2NS B14191698 2-[(2,6-Dichlorophenyl)sulfanyl]aniline CAS No. 872513-58-1](/img/structure/B14191698.png)
2-[(2,6-Dichlorophenyl)sulfanyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-Dichlorophenyl)sulfanyl]aniline is an organic compound with the molecular formula C12H9Cl2NS It is characterized by the presence of a dichlorophenyl group attached to a sulfanyl group, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorophenyl)sulfanyl]aniline typically involves the reaction of 2,6-dichlorothiophenol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-[(2,6-Dichlorophenyl)sulfanyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
2-[(2,6-Dichlorophenyl)sulfanyl]aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-[(2,6-Dichlorophenyl)sulfanyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}aniline
- 2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Uniqueness
2-[(2,6-Dichlorophenyl)sulfanyl]aniline is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
872513-58-1 |
|---|---|
分子式 |
C12H9Cl2NS |
分子量 |
270.2 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H9Cl2NS/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7H,15H2 |
InChIキー |
HHZMSMTZBSJJPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)SC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)

![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)

![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)



![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)


![2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride](/img/structure/B14191683.png)

